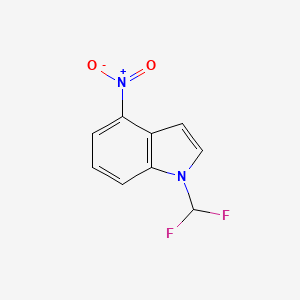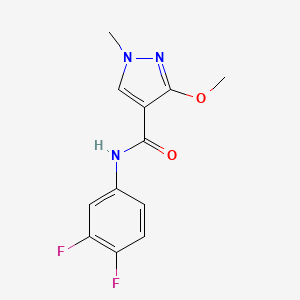
N-(2-chloroethyl)-5-fluoro-2-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
While specific synthesis methods for “N-(2-chloroethyl)-5-fluoro-2-methylbenzenesulfonamide” are not available, similar compounds are often synthesized through methods such as reductive amination of glyoxilic or pyruvic acids upon treatment with 2-chloroethylamine and sodium cyanoborohydride in methanol .Scientific Research Applications
Corrosion Inhibition and Molecular Dynamics
- A study by Kaya et al. (2016) on the corrosion inhibition properties of piperidine derivatives, including compounds structurally related to N-(2-chloroethyl)-5-fluoro-2-methylbenzenesulfonamide, utilized quantum chemical calculations and molecular dynamics simulations. These compounds showed promise in protecting iron surfaces from corrosion, suggesting potential applications in material sciences and engineering Kaya et al., 2016.
Synthesis and Characterization
- Murthy et al. (2018) focused on the synthesis, characterization, and computational study of a newly synthesized sulfonamide molecule, providing insights into the structural and electronic properties of sulfonamide derivatives. This work underlines the importance of sulfonamides in drug development and materials chemistry Murthy et al., 2018.
Molecular Interaction Studies
- Investigation into the crystal structures and Hirshfeld surfaces of closely related N-(2-fluorobenzoyl)-arylsulfonamides, including compounds similar to N-(2-chloroethyl)-5-fluoro-2-methylbenzenesulfonamide, has provided detailed analysis of intermolecular interactions, crucial for understanding the behavior of these molecules in different environments Suchetan et al., 2016.
Fluorination Reagents and Reactions
- The utility of N-fluorobenzenesulfonimide as an efficient nitrogen source for C–N bond formation was highlighted by Li and Zhang (2014), indicating the versatility of sulfonamide-based reagents in organic synthesis and their potential in creating complex nitrogen-containing molecules Li & Zhang, 2014.
Advanced Applications in Material Science
- Sibbald and Michael (2009) described a palladium-catalyzed diamination of unactivated alkenes using N-fluorobenzenesulfonimide, showcasing the application of sulfonamide derivatives in the development of new synthetic methodologies that could lead to novel materials or pharmaceuticals Sibbald & Michael, 2009.
Mechanism of Action
Target of Action
N-(2-chloroethyl)-5-fluoro-2-methylbenzenesulfonamide, similar to other nitrosoureas, primarily targets DNA in cancer cells . The compound forms covalent bonds with DNA, leading to DNA damage and cell death .
Mode of Action
The compound’s mode of action involves the generation of isocyanates along with [–N N–CH 2 –CH 2 –Cl] + OH − . This reactive intermediate can form DNA adducts and various other metabolites . The compound may also release nitric oxide (NO), which could be a viable pathway for its anticancer activity .
Biochemical Pathways
The compound affects the DNA repair pathways in the cell . The DNA damage caused by the compound leads to the activation of these pathways, resulting in cell cycle arrest and apoptosis . The compound may also affect the nitric oxide signaling pathway due to its potential to release NO .
Pharmacokinetics
Similar compounds like nitrosoureas are known to have a short half-life and are rapidly metabolized . They are also known to cross the blood-brain barrier, which makes them effective in treating brain tumors .
Result of Action
The result of the compound’s action is the induction of cell death in cancer cells . By causing DNA damage, the compound triggers cell cycle arrest and apoptosis, leading to the reduction of tumor growth .
Action Environment
The action of N-(2-chloroethyl)-5-fluoro-2-methylbenzenesulfonamide can be influenced by various environmental factors. For instance, the pH of the environment can affect the stability and reactivity of the compound . Additionally, the presence of other chemicals in the environment can potentially affect the compound’s bioavailability and efficacy .
properties
IUPAC Name |
N-(2-chloroethyl)-5-fluoro-2-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClFNO2S/c1-7-2-3-8(11)6-9(7)15(13,14)12-5-4-10/h2-3,6,12H,4-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKWAWLPRMWNGHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)S(=O)(=O)NCCCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClFNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chloroethyl)-5-fluoro-2-methylbenzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-(1H-pyrazol-1-yl)ethyl)-2-methoxy-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2879376.png)



![N-(2-(benzo[d]thiazol-2-yl)phenyl)-2-((4-fluorophenyl)sulfonyl)acetamide](/img/structure/B2879386.png)

![4-[(6-Chloro-3-methyl-1-phenylpyrazolo[3,4-b]pyridin-5-yl)methylideneamino]-1,5-dimethyl-2-phenylpyrazol-3-one](/img/structure/B2879392.png)
![[5-(Methylsulfanyl)furan-2-yl]methanamine hydrochloride](/img/structure/B2879393.png)

![Methyl 4-[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethoxy]benzoate](/img/structure/B2879395.png)

![1-Ethyl-2-oxabicyclo[2.2.1]heptan-4-amine;hydrochloride](/img/structure/B2879397.png)
